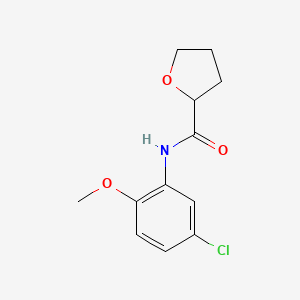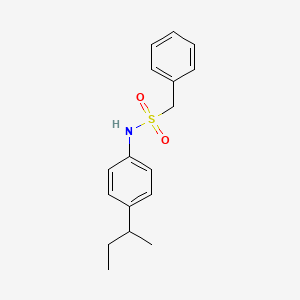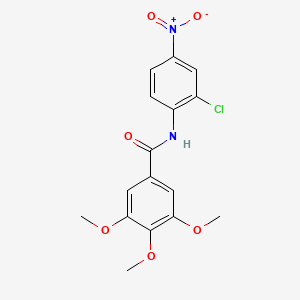![molecular formula C13H16N2O4 B5030294 N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5030294.png)
N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide, also known as MVE-2, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. MVE-2 is a derivative of the well-known anticancer drug cisplatin, and it has been shown to exhibit promising anticancer activity in preclinical studies.
Mechanism of Action
N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide is believed to exert its anticancer activity by inducing DNA damage and inhibiting DNA repair mechanisms. N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide binds to DNA and forms adducts, which interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent. N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has also been shown to exhibit good pharmacokinetic properties, including high solubility and stability in physiological conditions.
Advantages and Limitations for Lab Experiments
N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has several advantages for lab experiments, including its potent anticancer activity, low toxicity in normal cells, and good pharmacokinetic properties. However, N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has some limitations, including its complex synthesis method and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide research, including:
1. Development of novel N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide derivatives with improved anticancer activity and pharmacokinetic properties.
2. Evaluation of the efficacy of N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide in animal models of cancer.
3. Investigation of the mechanism of action of N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide at the molecular level.
4. Development of N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide-based combination therapies with other anticancer agents.
5. Clinical trials to evaluate the safety and efficacy of N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide in cancer patients.
In conclusion, N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide is a promising small molecule with potential applications in cancer therapy. Further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety for clinical use.
Synthesis Methods
N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide can be synthesized using a three-step process involving the reaction of 3-methoxyaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with vinyl magnesium bromide, and finally, the reaction of the resulting intermediate with cisplatin. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been extensively studied for its potential applications in cancer therapy. Preclinical studies have shown that N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide exhibits potent anticancer activity against a variety of cancer cell lines, including ovarian, lung, breast, and prostate cancer. N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has also been shown to be effective against cisplatin-resistant cancer cells, which is a major challenge in cancer therapy.
properties
IUPAC Name |
N-(2-ethenoxyethyl)-N'-(3-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-3-19-8-7-14-12(16)13(17)15-10-5-4-6-11(9-10)18-2/h3-6,9H,1,7-8H2,2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLQKHFVJLLOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCOC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-fluorophenyl)vinyl]-4-quinolinol](/img/structure/B5030216.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5030224.png)
![N-allyl-N'-dibenzo[a,c]phenazin-11-ylthiourea](/img/structure/B5030225.png)

![2-(4-chlorophenyl)-4-[3-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5030232.png)
![2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5030243.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5030249.png)

![5-({[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5030265.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine](/img/structure/B5030275.png)

![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B5030282.png)
![2-[tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate hydrochloride](/img/structure/B5030283.png)
